molecular formula C10H8N2O2S B157360 Mirin CAS No. 299953-00-7

Mirin

Número de catálogo: B157360
Número CAS: 299953-00-7
Peso molecular: 220.25 g/mol
Clave InChI: YBHQCJILTOVLHD-YVMONPNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Mirin is a traditional Japanese condiment and a type of rice wine seasoning. It is made from glutinous rice, rice koji (a type of mold used in fermentation), and a distilled alcoholic beverage such as shochu. This compound is known for its sweet flavor, which is a result of the fermentation process that converts the starches in the rice into sugars. It is commonly used in Japanese cuisine to add a subtle sweetness and umami flavor to dishes.

Aplicaciones Científicas De Investigación

Chemistry

Mirin is used in various chemical studies to understand fermentation processes and the role of enzymes in breaking down complex carbohydrates into simpler sugars.

Biology

In biological research, this compound is studied for its potential probiotic properties due to the presence of beneficial microorganisms from the fermentation process.

Medicine

While not commonly used in medicine, the fermentation process of this compound is of interest in the study of probiotics and gut health.

Industry

This compound is widely used in the food industry as a flavoring agent in sauces, marinades, and glazes. Its unique flavor profile makes it a valuable ingredient in both traditional and modern culinary applications.

Safety and Hazards

Mirin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

Direcciones Futuras

Mirin is a traditional Japanese sweet rice wine that has been produced for over 300 years and is one of the most essential condiments in Japanese cuisine . It is mainly utilized for cooking today, but some of the products are sold for drinking as a sweet rice wine like it used to be . The future directions of this compound could involve exploring its potential uses in other cuisines and dishes, as well as investigating its potential health benefits and risks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mirin is traditionally prepared by fermenting steamed glutinous rice with rice koji and shochu. The process involves mixing these ingredients and allowing them to ferment for about two months. During this period, the enzymes in the rice koji break down the starches in the glutinous rice into sugars, resulting in the sweet flavor of this compound. The mixture is then filtered to remove any solid residues, leaving behind a clear, sweet liquid.

Industrial Production Methods

In industrial production, the process is similar but often involves more controlled conditions to ensure consistency and quality. The ingredients are mixed in large fermentation tanks and maintained at specific temperatures to optimize the fermentation process. After fermentation, the mixture is filtered and sometimes aged to enhance the flavor. The final product is then bottled and distributed.

Análisis De Reacciones Químicas

Types of Reactions

Mirin undergoes several chemical reactions during its production and use:

    Fermentation: The primary reaction in the production of this compound is the fermentation of glutinous rice by rice koji. This process converts starches into sugars.

    Maillard Reaction: During cooking, this compound can undergo the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned foods their distinctive flavor.

    Oxidation: this compound can also undergo oxidation, especially when exposed to air, which can affect its flavor and color.

Common Reagents and Conditions

    Rice Koji: Contains enzymes that break down starches into sugars.

    Shochu: A distilled alcoholic beverage that acts as a preservative and enhances the fermentation process.

    Controlled Temperature: Maintaining an optimal temperature is crucial for the fermentation process.

Major Products Formed

    Sugars: The primary product of the fermentation process, which gives this compound its sweet flavor.

    Amino Acids and Peptides: Formed during the fermentation and aging process, contributing to the umami flavor.

Comparación Con Compuestos Similares

Similar Compounds

    Sake: Another type of Japanese rice wine, but with a higher alcohol content and less sweetness compared to mirin.

    Rice Vinegar: Made from fermented rice but has a sour flavor instead of sweet.

    Sherry: A fortified wine that can be used as a substitute for this compound in cooking but has a different flavor profile.

Uniqueness

This compound is unique due to its combination of sweetness and umami flavor, which is not found in other similar compounds. Its specific fermentation process and the use of rice koji give it a distinctive taste that is essential in Japanese cuisine.

Propiedades

{ "Design of the Synthesis Pathway": "Mirin can be synthesized using a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "Ethanol", "Glucose", "Yeast extract", "Koji", "Acetic acid", "Lactic acid" ], "Reaction": [ "Mix glucose, yeast extract, and koji in water to prepare the koji mash", "Ferment the koji mash with ethanol to produce a solution containing ethanol, glucose, and other organic compounds", "Distill the solution to remove ethanol and concentrate the organic compounds", "Add acetic acid and lactic acid to the concentrated organic compounds", "Heat the mixture to allow the acids to react with the organic compounds", "Cool the mixture and filter it to obtain the final product, Mirin" ] }

Número CAS

299953-00-7

Fórmula molecular

C10H8N2O2S

Peso molecular

220.25 g/mol

Nombre IUPAC

2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)

Clave InChI

YBHQCJILTOVLHD-YVMONPNESA-N

SMILES isomérico

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O

SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

SMILES canónico

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

Pictogramas

Irritant

Sinónimos

2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Mirin is a potent inhibitor of the Mre11 nuclease, a key component of the MRN (Mre11-Rad50-Nbs1) complex. [] This complex plays a critical role in DNA damage recognition, homologous recombination, and replication. [] By binding to the active site of Mre11, this compound blocks its nuclease activity, leading to the accumulation of double-strand breaks (DSBs), cell cycle arrest at the S-phase, and ultimately, increased apoptosis. []

ANone: While the provided research articles focus on this compound's biological effects and applications, specific details regarding its molecular formula, weight, and spectroscopic data are not discussed.

ANone: The provided articles do not explicitly address this compound's material compatibility, stability, or performance under various conditions.

A: this compound itself does not exhibit catalytic properties. It functions as an inhibitor by binding to the active site of the Mre11 nuclease, hindering its catalytic activity in DNA processing. []

ANone: The provided research focuses on this compound's effects without delving into the SAR or the impact of structural modifications on its activity, potency, or selectivity.

ANone: The research articles provided do not discuss this compound's stability, formulation strategies, or methods to enhance its solubility or bioavailability.

ANone: The provided articles primarily focus on this compound's biological activity and do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling.

A: While the in vitro efficacy of this compound is well-documented, [] the provided research does not provide details on its pharmacokinetics, including ADME properties, or specific in vivo activity and efficacy data.

A: Research has identified potential resistance mechanisms to this compound. In this compound-resistant models, downregulation of 53BP1 and upregulation of DNA repair pathways were observed. [] This suggests that cells can develop resistance to this compound by enhancing their DNA repair capacity. The relationship between this compound resistance and other compounds or drug classes was not discussed in detail.

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